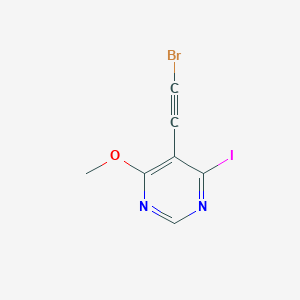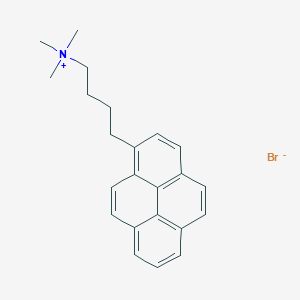
N,N,N-Trimethyl-4-(pyren-1-yl)butan-1-aminium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,N-Trimethyl-4-(pyren-1-yl)butan-1-aminium bromide: is a chemical compound known for its unique structural properties and applications in various scientific fields. The compound consists of a pyrene moiety attached to a butan-1-aminium group, which is further substituted with three methyl groups. This structure imparts specific photophysical and chemical properties to the compound, making it valuable in research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N,N-Trimethyl-4-(pyren-1-yl)butan-1-aminium bromide typically involves the alkylation of pyrene with a suitable alkylating agent. One common method includes the reaction of pyrene with 4-bromobutan-1-amine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile under reflux conditions. The resulting intermediate is then treated with trimethylamine to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: N,N,N-Trimethyl-4-(pyren-1-yl)butan-1-aminium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The pyrene moiety can undergo oxidation and reduction reactions, altering its electronic properties.
Complexation: The compound can form complexes with metal ions, which can be utilized in various applications.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like thiols, amines, and halides. Reactions are typically carried out in polar solvents under mild conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are commonly used.
Complexation: Metal salts such as copper sulfate and silver nitrate are used to form complexes with the compound.
Major Products Formed:
Substitution Reactions: Various substituted derivatives of the original compound.
Oxidation and Reduction: Oxidized or reduced forms of the pyrene moiety.
Complexation: Metal complexes with distinct photophysical properties.
Aplicaciones Científicas De Investigación
N,N,N-Trimethyl-4-(pyren-1-yl)butan-1-aminium bromide has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for detecting various analytes due to its strong fluorescence properties.
Biology: Employed in bioimaging and as a marker for tracking biological processes.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of sensors and electronic devices due to its conductive properties.
Mecanismo De Acción
The mechanism of action of N,N,N-Trimethyl-4-(pyren-1-yl)butan-1-aminium bromide involves its interaction with molecular targets through non-covalent interactions such as π-π stacking, electrostatic interactions, and hydrogen bonding. These interactions enable the compound to bind to specific targets, altering their function and leading to various biological and chemical effects .
Comparación Con Compuestos Similares
N,N,N-Triethyl-4-(1H-pyrrol-1-yl)butan-1-aminium Perchlorate: Similar in structure but with a pyrrole moiety instead of pyrene.
N,N,N-Trimethyl-4-(pyren-1-yl)butan-1-aminium chloride: Similar but with a chloride ion instead of bromide.
Uniqueness: N,N,N-Trimethyl-4-(pyren-1-yl)butan-1-aminium bromide is unique due to its strong fluorescence and ability to form stable complexes with metal ions. These properties make it particularly valuable in applications requiring high sensitivity and specificity .
Propiedades
Número CAS |
81341-11-9 |
|---|---|
Fórmula molecular |
C23H26BrN |
Peso molecular |
396.4 g/mol |
Nombre IUPAC |
trimethyl(4-pyren-1-ylbutyl)azanium;bromide |
InChI |
InChI=1S/C23H26N.BrH/c1-24(2,3)16-5-4-7-17-10-11-20-13-12-18-8-6-9-19-14-15-21(17)23(20)22(18)19;/h6,8-15H,4-5,7,16H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
CJWRLOULUGRQCP-UHFFFAOYSA-M |
SMILES canónico |
C[N+](C)(C)CCCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


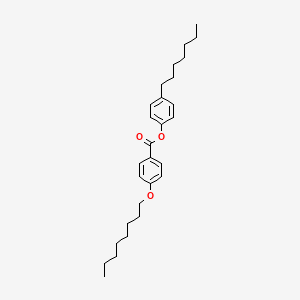
![N'-{4-[(1,3-Benzoxazol-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14409149.png)
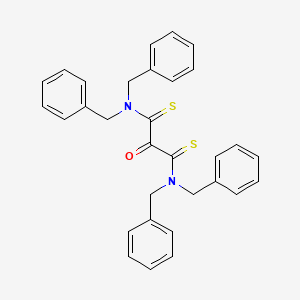
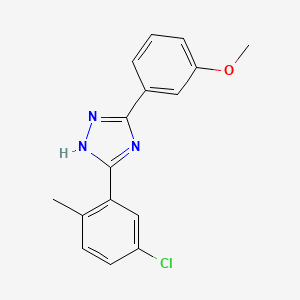


![2-(4-Aminophenyl)-1-butyl-1h-benzo[d]imidazolesulphonic acid](/img/structure/B14409182.png)

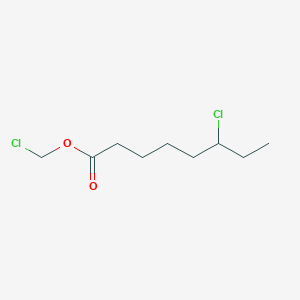
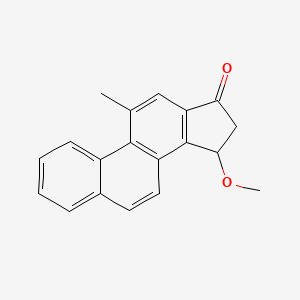
![2-[3-(2,6-dimethylphenyl)phenyl]-1,3-dimethylbenzene](/img/structure/B14409215.png)
![3-[2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1H-indole](/img/structure/B14409227.png)
![2'-O-Benzoyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]uridine](/img/structure/B14409233.png)
